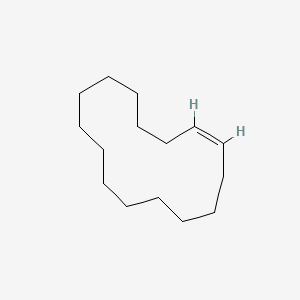
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid is a naturally occurring triterpenoid compound. It is derived from oleanolic acid, which is found in various plants and has been studied for its potential therapeutic properties. This compound is known for its anti-inflammatory, antioxidant, and anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid typically involves the acetylation of oleanolic acid. The process begins with the extraction of oleanolic acid from plant sources, followed by its chemical modification. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically performed under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of oleanolic acid from plant materials, followed by its chemical modification through acetylation. The reaction conditions are optimized to maximize yield and purity. Industrial production also involves purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with potentially different properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in anhydrous solvents.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions. These reactions often require catalysts and specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
Applications De Recherche Scientifique
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid has numerous scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential therapeutic properties.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has shown promise in the treatment of inflammatory diseases, cancer, and other conditions due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, apoptosis, and cell proliferation. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also induces apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Comparaison Avec Des Composés Similaires
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
Oleanolic acid: The parent compound from which this compound is derived. It also has anti-inflammatory and anticancer properties.
Ursolic acid: A structurally similar triterpenoid with similar biological activities.
Betulinic acid: Another triterpenoid with anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific acetylation, which enhances its biological activities and makes it a valuable compound for scientific research and therapeutic applications.
Propriétés
Formule moléculaire |
C32H50O5 |
|---|---|
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-acetyloxy-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H50O5/c1-19(33)37-22-18-29(6)23(28(4,5)25(22)34)11-12-31(8)24(29)10-9-20-21-17-27(2,3)13-15-32(21,26(35)36)16-14-30(20,31)7/h9,21-25,34H,10-18H2,1-8H3,(H,35,36)/t21-,22+,23-,24+,25-,29-,30+,31+,32-/m0/s1 |
Clé InChI |
SLLMHUNWRZOHCM-PROZZQCMSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C([C@H]1O)(C)C)C |
SMILES canonique |
CC(=O)OC1CC2(C(CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C(C1O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)-](/img/structure/B13795356.png)
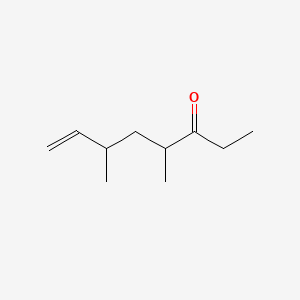
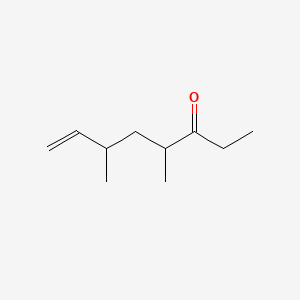
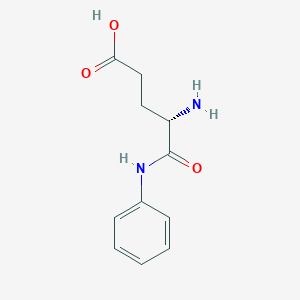
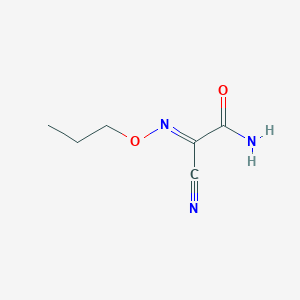
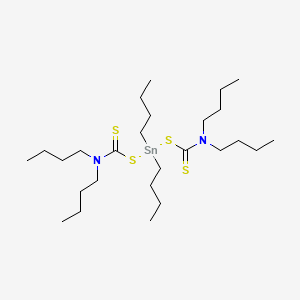
![8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-8-oxooctanoic acid](/img/structure/B13795407.png)
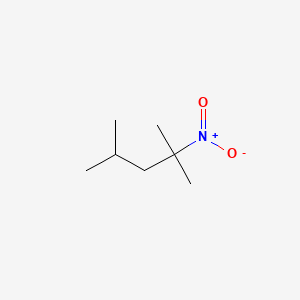
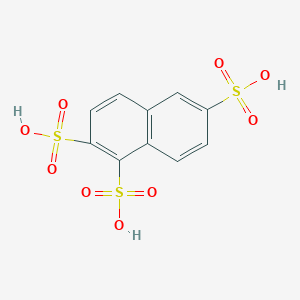
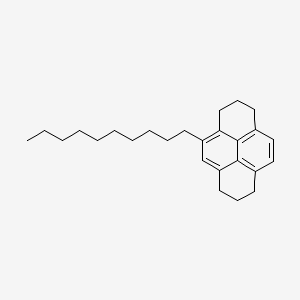
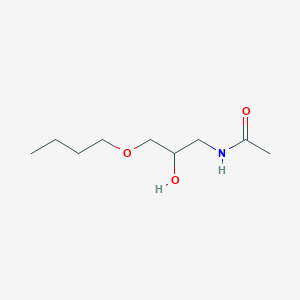
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)
